1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Description

Chemical Classification and Nomenclature

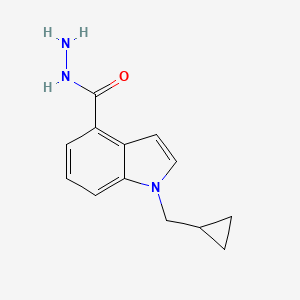

The compound’s IUPAC name, 1-(cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide , reflects its core structure:

- An indole heterocycle (fused benzene and pyrrole rings) substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carboxylic acid hydrazide moiety (-CONHNH₂).

- Molecular formula : C₁₃H₁₅N₃O .

- Molecular weight : 229.28 g/mol .

- CAS registry number : 1035927-98-0 .

Key structural features include:

- The cyclopropylmethyl group , which introduces steric and electronic effects that influence reactivity and biological interactions.

- The hydrazide functional group , a versatile building block for synthesizing hydrazones and heterocycles .

Table 1: Core Identifiers of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic Acid Hydrazide

| Property | Value |

|---|---|

| IUPAC Name | 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 1035927-98-0 |

Historical Development of Indole Carbohydrazides

Indole derivatives have been studied since the 19th century, with early work focusing on natural products like tryptophan and serotonin. The synthesis of indole-4-carboxylic acid derivatives emerged in the mid-20th century, driven by their pharmacological potential . The introduction of hydrazide groups to indole scaffolds gained traction in the 2000s, as hydrazides were recognized for their role in forming bioactive hydrazones and metal complexes .

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide represents a modern iteration of these efforts. Its synthesis typically involves:

- Functionalization of indole-4-carboxylic acid via esterification or amidation .

- N-alkylation at the indole’s 1-position using cyclopropylmethyl halides .

- Hydrazide formation through reaction with hydrazine or its derivatives .

For example, one reported method condenses 1-(cyclopropylmethyl)-1H-indole-4-carboxylic acid with hydrazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Significance in Organic and Medicinal Chemistry Research

This compound’s hybrid structure merges the bioactivity of indoles with the synthetic versatility of hydrazides :

- Indole Core : Indoles are privileged scaffolds in drug discovery, exhibiting antimicrobial, anticancer, and anti-inflammatory activities . Substitution at the 4-position enhances electronic diversity, potentially improving target binding .

- Hydrazide Group : Hydrazides participate in Schiff base formation, enabling the synthesis of hydrazones with antimicrobial or antitumor properties . They also serve as ligands in coordination chemistry .

Recent studies highlight its utility as:

- A precursor for heterocyclic compounds (e.g., triazoles, oxadiazoles) via cyclization reactions .

- A building block in metal-organic frameworks (MOFs) , where the hydrazide group coordinates to transition metals .

- A potential pharmacophore in kinase inhibitors, leveraging the cyclopropane ring’s conformational rigidity .

Table 2: Research Applications of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic Acid Hydrazide

Properties

IUPAC Name |

1-(cyclopropylmethyl)indole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPFHQTOGPFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid or Ester

While specific literature on the exact preparation of the cyclopropylmethyl-substituted indole-4-carboxylic acid is limited, analogous indole derivatives are commonly synthesized via:

- Indole ring formation using Fischer indole synthesis or other cyclization methods involving hydrazine derivatives and ketones or aldehydes.

- N-substitution by alkylation of the indole nitrogen with cyclopropylmethyl halides under basic conditions.

- Carboxylation or esterification at the 4-position of the indole ring through directed lithiation or electrophilic substitution followed by oxidation or esterification.

Conversion to Hydrazide

The key step involves reacting the prepared indole-4-carboxylic acid or ester with hydrazine hydrate to form the hydrazide. This reaction typically proceeds via nucleophilic substitution of the ester or activation of the acid group.

General procedure adapted from related indole carbohydrazide syntheses:

| Reagents/Conditions | Details |

|---|---|

| Starting material | 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid or ester |

| Hydrazine source | Hydrazine monohydrate (99%) or hydrazine hydrate |

| Solvent | Ethanol (minimal volume) |

| Temperature | Approximately 80°C |

| Reaction time | 2 to 6 hours |

| Work-up | Cooling with ice/water mixture, filtration of precipitate |

| Yield | Typically high (often >80%) |

This procedure is supported by literature examples where indole carboxylic acids or esters are refluxed with excess hydrazine hydrate in ethanol to yield the corresponding hydrazides in excellent yields (often >80%).

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction until the starting ester or acid is consumed.

- Purification: The hydrazide product typically precipitates upon cooling and is collected by filtration. Recrystallization from ethanol or ethanol/water mixtures is employed to obtain pure material.

Comparative Data Table of Typical Reaction Conditions for Indole Hydrazides

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydrazine amount | 5–15 equivalents relative to acid/ester | Excess used to drive reaction to completion |

| Solvent | Ethanol | Common solvent for hydrazide formation |

| Temperature | 80–100°C (reflux) | Ensures reaction completion |

| Reaction time | 2–6 hours | Depends on substrate and scale |

| Yield | 75–90% | High yield with proper conditions |

| Purification method | Filtration and recrystallization | Efficient for hydrazide isolation |

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted products.

Condensation: Can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

The compound 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a derivative of indole and has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its applications, focusing on scientific research, including case studies and findings from verified sources.

Medicinal Chemistry

Anticancer Activity :

Research has indicated that derivatives of indole possess significant anticancer properties. Studies have shown that 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound inhibited cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest.

Mechanism of Action :

The compound's mechanism is believed to involve the modulation of specific signaling pathways associated with cancer progression. It may inhibit the activity of key enzymes involved in tumor growth, such as topoisomerases or kinases, leading to reduced tumor viability.

Neuropharmacology

Antidepressant Potential :

Indole derivatives have been explored for their neuropharmacological effects. The hydrazide variant has shown promise in preclinical models for treating depression and anxiety disorders. Research indicates that it may enhance serotonergic activity, which is crucial for mood regulation.

Case Study :

A notable case study involved the administration of this compound in rodent models, where it was observed to significantly reduce depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects :

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies have reported that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Inflammation Modulation :

Research indicates that 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Applications

| Application Area | Findings | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells; inhibits cell proliferation | , |

| Neuropharmacology | Shows antidepressant-like effects in rodent models | , |

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli | |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines in macrophages |

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Hydrazides

Positional Isomers

- 1H-Indole-2-carbohydrazide (): Synthesized via hydrazine monohydrate reacting with ethyl indole-2-carboxylate, this isomer differs in the hydrazide group’s position (2 vs. 4).

- 1-(Ethyl)-1H-indole-3-ylmethylene hydrazines (): Compounds like 2i–2m feature ethyl groups at the indole nitrogen and aryl-substituted hydrazones. Their melting points (144–212°C) and NMR shifts (e.g., 7.02–7.39 ppm for aromatic protons) indicate distinct crystallinity and electronic environments compared to the cyclopropylmethyl analog .

Substitution Patterns

- 5-(1H-Indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Incorporates a triazole-thiol moiety linked to indole. Such modifications enhance metal-binding capacity, contrasting with the simpler hydrazide group in the target compound .

- Biphenyl-4-carboxylic acid hydrazide-hydrazones (): Replace the indole core with a biphenyl system. These compounds exhibit antimicrobial activity (MIC values against E. coli, S. aureus), suggesting hydrazide groups’ broad applicability .

Non-Indole Hydrazides

- Pyrazole-4-carbohydrazides (): Derivatives like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide feature a pyrazole ring. The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the cyclopropylmethyl group .

- Imidazole-4-carbohydrazides (): Example: 1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carbohydrazide . The imidazole ring’s basicity could improve solubility in acidic environments, unlike the indole core .

Physical and Spectroscopic Properties

Biological Activity

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its biological significance, particularly in drug development. The presence of the cyclopropylmethyl group may influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Data

Several studies have evaluated the biological activity of indole derivatives, which can provide insights into the potential effects of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide. Below is a summary table of relevant findings from related compounds:

Case Studies

While specific case studies on 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide are scarce, the following examples illustrate the biological relevance of indole derivatives:

- HIV-1 Integrase Inhibition : Research has demonstrated that certain indole derivatives can effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. For example, compound 20a showed an IC50 value of 0.13 µM, indicating potent inhibitory activity .

- Antiproliferative Effects : Indole-2-carboxamides have been shown to exhibit strong antiproliferative activity against various cancer cell lines by targeting key regulatory proteins such as EGFR and CDK2 .

- Antiviral Activity : A study on dihydroxyindole derivatives indicated significant antiviral activity against HIV-1, with effective concentrations demonstrating low cytotoxicity in cell-based assays .

Q & A

Q. What is the standard synthetic route for 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide?

- Methodological Answer : The compound is synthesized via hydrazinolysis of its ester precursor. A mixture of 1H-indole-4-carboxylic acid ethyl ester (0.01 mol) and excess hydrazine hydrate (0.025 mol) in ethanol is refluxed for 8 hours. Reaction progress is monitored by TLC. Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to yield the pure hydrazide derivative . For analogues, similar protocols use hydrazine hydrate in ethanol under reflux, followed by crystallization .

Q. Which spectroscopic methods are employed to confirm the compound’s structure?

- Methodological Answer : Structural confirmation involves:

- NMR spectroscopy (1H/13C) to verify cyclopropylmethyl and indole proton environments.

- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) of the hydrazide moiety.

- Mass spectrometry (ESI-TOF) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related indole-hydrazide complexes .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive due to the hydrazide group; use desiccants (silica gel) to prevent hydrolysis. Stability studies for analogues suggest decomposition above 150°C, requiring avoidance of high temperatures .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables:

- Molar ratio : Increase hydrazine:ester ratio (e.g., 2.5:1) to drive completion .

- Catalysts : Sodium acetate (0.01 mol) in acetic acid enhances condensation efficiency in related indole derivatives .

- Solvent : Ethanol is standard, but DMF/water mixtures improve solubility for recalcitrant intermediates .

- Reaction time : Monitor via TLC; extended reflux (up to 12 hours) may be needed for sterically hindered substrates.

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for metal-complex comparisons) .

- Orthogonal validation : Pair enzymatic inhibition assays (e.g., acetylcholinesterase) with cellular viability assays (MTT) to confirm target-specific activity .

- Batch analysis : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. What strategies are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to enzymes/receptors .

- Molecular docking : Use software (AutoDock Vina) to predict binding modes with targets like tubulin or DNA, guided by indole-hydrazide pharmacophores .

- Mutagenesis : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding site interactions .

Data Contradiction Analysis

Q. How to resolve conflicting spectroscopic data for hydrazide derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Crystallographic confirmation : Resolve ambiguity in tautomeric forms (e.g., keto-enol) via single-crystal X-ray diffraction .

- Reproducibility : Repeat synthesis under controlled conditions (dry solvents, inert atmosphere) to exclude oxidation/hydrolysis artifacts .

Methodological Tables

Table 1 : Key Reaction Parameters for Hydrazide Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Hydrazine:ester ratio | 2.5:1 | |

| Solvent | Ethanol | |

| Catalyst | Sodium acetate (0.01 mol) | |

| Reaction time | 8–12 hours |

Table 2 : Common Analytical Techniques and Their Applications

| Technique | Application | Reference |

|---|---|---|

| 1H/13C NMR | Proton/environment mapping | |

| IR | Functional group identification | |

| X-ray diffraction | Absolute configuration determination | |

| ESI-TOF MS | Molecular weight validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.